molecular formula C22H16Cl2N2O B11674777 (7E)-2-amino-7-(2-chlorobenzylidene)-4-(2-chlorophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile

(7E)-2-amino-7-(2-chlorobenzylidene)-4-(2-chlorophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile

Cat. No.: B11674777
M. Wt: 395.3 g/mol
InChI Key: PHVJIUXRWPYOJS-SDNWHVSQSA-N
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Description

(7E)-2-AMINO-4-(2-CHLOROPHENYL)-7-[(2-CHLOROPHENYL)METHYLIDENE]-4H,5H,6H,7H-CYCLOPENTA[B]PYRAN-3-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes a cyclopenta[b]pyran ring system with amino and chlorophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7E)-2-AMINO-4-(2-CHLOROPHENYL)-7-[(2-CHLOROPHENYL)METHYLIDENE]-4H,5H,6H,7H-CYCLOPENTA[B]PYRAN-3-CARBONITRILE typically involves multi-step organic reactions. One common approach is the condensation of 2-chlorobenzaldehyde with cyclopentanone in the presence of a base to form an intermediate, which is then reacted with malononitrile and ammonium acetate under reflux conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(7E)-2-AMINO-4-(2-CHLOROPHENYL)-7-[(2-CHLOROPHENYL)METHYLIDENE]-4H,5H,6H,7H-CYCLOPENTA[B]PYRAN-3-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or chlorophenyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(7E)-2-AMINO-4-(2-CHLOROPHENYL)-7-[(2-CHLOROPHENYL)METHYLIDENE]-4H,5H,6H,7H-CYCLOPENTA[B]PYRAN-3-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7E)-2-AMINO-4-(2-CHLOROPHENYL)-7-[(2-CHLOROPHENYL)METHYLIDENE]-4H,5H,6H,7H-CYCLOPENTA[B]PYRAN-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7E)-2-AMINO-4-(2-CHLOROPHENYL)-7-[(2-CHLOROPHENYL)METHYLIDENE]-4H,5H,6H,7H-CYCLOPENTA[B]PYRAN-3-CARBONITRILE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of amino and chlorophenyl groups within a cyclopenta[b]pyran ring system sets it apart from other similar compounds, making it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C22H16Cl2N2O

Molecular Weight

395.3 g/mol

IUPAC Name

(7E)-2-amino-4-(2-chlorophenyl)-7-[(2-chlorophenyl)methylidene]-5,6-dihydro-4H-cyclopenta[b]pyran-3-carbonitrile

InChI

InChI=1S/C22H16Cl2N2O/c23-18-7-3-1-5-13(18)11-14-9-10-16-20(15-6-2-4-8-19(15)24)17(12-25)22(26)27-21(14)16/h1-8,11,20H,9-10,26H2/b14-11+

InChI Key

PHVJIUXRWPYOJS-SDNWHVSQSA-N

Isomeric SMILES

C\1CC2=C(/C1=C/C3=CC=CC=C3Cl)OC(=C(C2C4=CC=CC=C4Cl)C#N)N

Canonical SMILES

C1CC2=C(C1=CC3=CC=CC=C3Cl)OC(=C(C2C4=CC=CC=C4Cl)C#N)N

Origin of Product

United States

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